RIPK2 Target Engagement: Class‑Level Potency Inference for the N‑Cyclopropyl‑2‑(trifluoromethyl)benzamide Chemotype
Although no direct IC₅₀ determination for the title compound is reported, the N‑cyclopropyl‑2‑(trifluoromethyl)benzamide scaffold is recognized as a privileged chemotype for RIPK2 inhibition. A structurally related cyclopropaneamido‑benzamide probe (BindingDB BDBM50516677; ChEMBL4514780) demonstrated an IC₅₀ of 2 nM in a NanoBRET target‑engagement assay using human RIPK2 expressed in HEK293 cells [REFS‑1]. The title compound conserves the cyclopropanecarboxamide and 2‑(trifluoromethyl)phenyl motifs found in the low‑nanomolar probe, supporting an inference of comparable primary target affinity. This extrapolation must be treated with caution pending direct measurement.
| Evidence Dimension | RIPK2 Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not directly measured; inferred from structurally congruent probe |
| Comparator Or Baseline | BDBM50516677 (ChEMBL4514780): IC₅₀ = 2 nM |
| Quantified Difference | Not quantifiable without direct assay of title compound |
| Conditions | NanoBRET target engagement, human RIPK2, HEK293 cells, 2 h incubation |
Why This Matters
A low‑nanomolar RIPK2 IC₅₀ is a critical selection criterion for researchers investigating NOD1/NOD2‑driven inflammatory pathways; until direct measurement is performed, the title compound cannot be assumed to fully reproduce the probe’s potency.
- [1] BindingDB Entry BDBM50516677 (ChEMBL4514780). Affinity Data: IC₅₀ = 2 nM, Receptor‑interacting serine/threonine‑protein kinase 2 (Human). (2026). View Source
